molecular formula C9H8F4O2 B13196516 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol

Cat. No.: B13196516
M. Wt: 224.15 g/mol
InChI Key: IGLNTQCRASXSIJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is an organic compound that features both fluorine and trifluoromethoxy groups attached to an ethan-1-ol backbone. Compounds with such functional groups are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol typically involves the introduction of the fluorine and trifluoromethoxy groups onto an ethan-1-ol scaffold. Common synthetic routes may include:

    Nucleophilic substitution reactions: Starting from a suitable precursor, such as 2-fluorobenzene, and introducing the trifluoromethoxy group via nucleophilic substitution.

    Grignard reactions: Using a Grignard reagent to introduce the ethan-1-ol moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the hydroxyl group to form ethers.

    Substitution: Halogenation or other substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethers.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a pharmaceutical intermediate.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-methoxyethan-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-ol: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-ol is unique due to the presence of both fluorine and trifluoromethoxy groups, which can impart distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

For precise and detailed information, consulting scientific literature and databases such as ChemSpider or the OECD Existing Chemicals Database would be beneficial.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanol

InChI

InChI=1S/C9H8F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8,14H,5H2

InChI Key

IGLNTQCRASXSIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(COC(F)(F)F)O)F

Origin of Product

United States

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